
Phenylboronic acid hydrate
Overview
Description
Phenylboronic acid hydrate, also known as benzeneboronic acid hydrate, is a boronic acid derivative containing a phenyl group attached to a boron atom, which is further bonded to two hydroxyl groups. This compound is commonly used in organic synthesis due to its stability and reactivity. It appears as a white to yellow powder and is known for its mild Lewis acid properties, making it an essential reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylboronic acid hydrate can be synthesized through several methods. One of the most common synthetic routes involves the reaction of phenylmagnesium bromide with trimethyl borate to form phenylboronic acid ester, which is then hydrolyzed to yield this compound . The reactions are as follows:
Formation of Phenylboronic Acid Ester: [ \text{PhMgBr} + \text{B(OMe)}_3 \rightarrow \text{PhB(OMe)}_2 + \text{MeOMgBr} ]
Hydrolysis to this compound: [ \text{PhB(OMe)}_2 + \text{H}_2\text{O} \rightarrow \text{PhB(OH)}_2 + \text{MeOH} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, electrophilic borates can be used to trap phenylmetal intermediates from phenyl halides or directed ortho-metalation .
Chemical Reactions Analysis
Types of Reactions: Phenylboronic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenol.
Reduction: It can be reduced to form benzene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Phenol
Reduction: Benzene
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
Phenylboronic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Medicine: It is used in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
Phenylboronic acid hydrate exerts its effects through its ability to form reversible covalent bonds with diols. This property allows it to interact with various biomolecules, such as sugars and glycoproteins. The boron atom in this compound is sp2-hybridized and contains an empty p-orbital, which facilitates the formation of these covalent bonds . Additionally, it can inhibit enzymes like carbonic anhydrase by binding to their active sites .
Comparison with Similar Compounds
Phenylboronic acid hydrate is unique due to its specific reactivity and stability. Similar compounds include:
Methylboronic acid: Contains a methyl group instead of a phenyl group.
Vinylboronic acid: Contains a vinyl group.
2-Aminophenylboronic acid: Contains an amino group attached to the phenyl ring.
Uniqueness: this compound’s ability to form stable, reversible covalent bonds with diols makes it particularly useful in sensing and drug delivery applications. Its stability and reactivity in cross-coupling reactions also make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
phenylboronic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2.H2O/c8-7(9)6-4-2-1-3-5-6;/h1-5,8-9H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRHUGNVGASGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



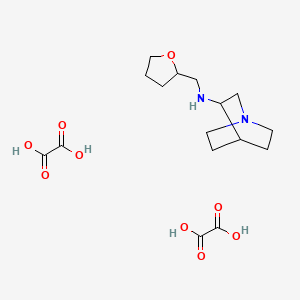
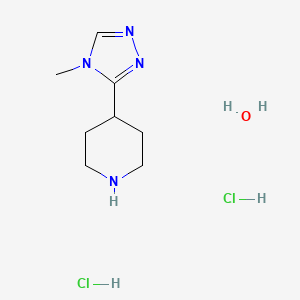
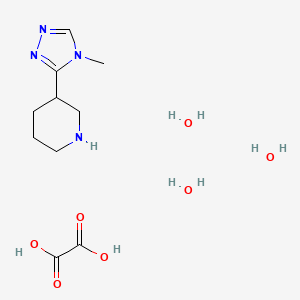
![{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate](/img/structure/B7971574.png)
![[(1-Methyl-2-piperidinyl)methyl]amine diethanedioate](/img/structure/B7971578.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate](/img/structure/B7971598.png)
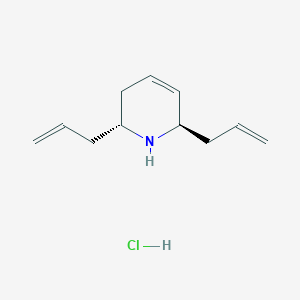
![1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate](/img/structure/B7971613.png)
![3-Azabicyclo[3.3.1]nonane hydrochloride, AldrichCPR](/img/structure/B7971625.png)
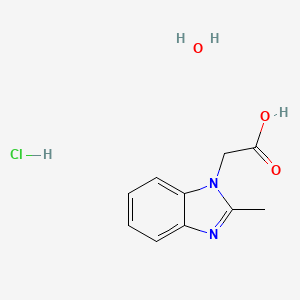

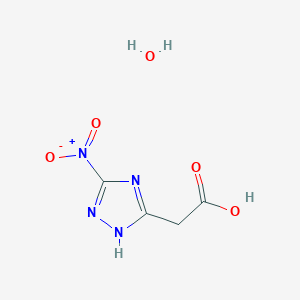
![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride](/img/structure/B7971662.png)
